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molecular formula C11H6O6 B8747617 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylic Acid CAS No. 84632-14-4

6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylic Acid

Cat. No. B8747617
M. Wt: 234.16 g/mol
InChI Key: MVGFVGHYOPKRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05716944

Procedure details

To a suspension of ethyl 6,7-methylenedioxy-2-oxo-1-benzopyran-3-carboxylate (0.26 g) in methanol (20 ml), 2N KOH (1.5 ml) was added, followed by stirring at room temperature for 2 hours. The reaction mixture was poured into water and acidified with hydrochloric acid; the resulting crystal was collected by filtration to yield 6,7-methylenedioxy-2-oxo-1-benzopyran-3-carboxylic acid (0.1 g, 44%), which was then recrystallized from N,N-dimethylformamide-water to yield yellow prisms having a melting point of 279°-280° C.
Name
ethyl 6,7-methylenedioxy-2-oxo-1-benzopyran-3-carboxylate
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:19][C:4]2=[CH:5][C:6]3[O:11][C:10](=[O:12])[C:9]([C:13]([O:15]CC)=[O:14])=[CH:8][C:7]=3[CH:18]=[C:3]2[O:2]1.O.Cl>CO.[OH-].[K+]>[CH2:1]1[O:19][C:4]2=[CH:5][C:6]3[O:11][C:10](=[O:12])[C:9]([C:13]([OH:15])=[O:14])=[CH:8][C:7]=3[CH:18]=[C:3]2[O:2]1 |f:4.5|

Inputs

Step One
Name
ethyl 6,7-methylenedioxy-2-oxo-1-benzopyran-3-carboxylate
Quantity
0.26 g
Type
reactant
Smiles
C1OC=2C(=CC3=C(C=C(C(O3)=O)C(=O)OCC)C2)O1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the resulting crystal was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1OC=2C(=CC3=C(C=C(C(O3)=O)C(=O)O)C2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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